![molecular formula C13H14F3N B2765882 N-Methyl-1-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287284-07-3](/img/structure/B2765882.png)
N-Methyl-1-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-1-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, also known as WIN 35428, is a chemical compound that belongs to the phenyltropane class of psychostimulant drugs. It is a potent dopamine reuptake inhibitor that has been extensively studied for its therapeutic potential in various neurological and psychiatric disorders.1.1]pentanyl]methanamine.
作用机制
N-Methyl-1-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine acts as a potent dopamine reuptake inhibitor, which leads to increased dopamine levels in the brain. Dopamine is a neurotransmitter that plays a crucial role in reward, motivation, and movement. By inhibiting dopamine reuptake, N-Methyl-1-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine enhances dopamine transmission, which can improve attention, motivation, and mood.
生化和生理效应
The biochemical and physiological effects of N-Methyl-1-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine are primarily related to its dopamine reuptake inhibition. It has been shown to increase dopamine levels in the striatum, prefrontal cortex, and nucleus accumbens, which are regions of the brain involved in reward, motivation, and cognitive function. It has also been shown to increase the release of dopamine in these regions.
实验室实验的优点和局限性
One of the advantages of N-Methyl-1-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine for lab experiments is its potency and selectivity as a dopamine reuptake inhibitor. It has been shown to have a higher affinity for the dopamine transporter than other psychostimulant drugs, such as cocaine and amphetamine. However, one of the limitations of using N-Methyl-1-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine in lab experiments is its potential for abuse and addiction.
未来方向
There are several future directions for research on N-Methyl-1-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine. One area of interest is its potential as a treatment for substance abuse disorders, particularly cocaine addiction. Another area of interest is its potential as a cognitive enhancer, particularly for individuals with ADHD or cognitive impairments. Additionally, further research is needed to investigate the long-term effects of N-Methyl-1-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine on dopamine transmission and other neurotransmitter systems.
合成方法
The synthesis of N-Methyl-1-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine involves several steps, including the reaction of 2,3,4-trifluorophenylacetonitrile with bicyclo[1.1.1]pentane-1-carboxaldehyde, followed by reduction with sodium borohydride and subsequent reaction with methylamine. The final product is obtained after purification by chromatography.
科学研究应用
N-Methyl-1-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been extensively studied for its therapeutic potential in various neurological and psychiatric disorders, including attention deficit hyperactivity disorder (ADHD), Parkinson's disease, and substance abuse disorders. It has also been investigated for its potential as a cognitive enhancer and as a treatment for depression and anxiety disorders.
属性
IUPAC Name |
N-methyl-1-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N/c1-17-7-12-4-13(5-12,6-12)8-2-3-9(14)11(16)10(8)15/h2-3,17H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIYACMNCIKMKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC12CC(C1)(C2)C3=C(C(=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl({[3-(2,3,4-trifluorophenyl)bicyclo[1.1.1]pentan-1-yl]methyl})amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

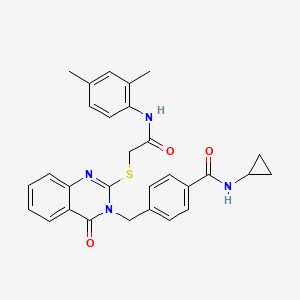
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2765801.png)
![2-[4-(2-Methylbutan-2-yl)cyclohexyl]propan-1-ol](/img/structure/B2765806.png)
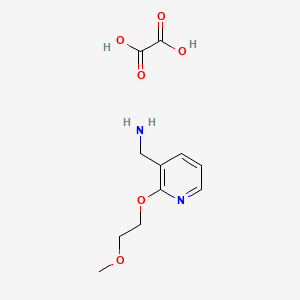
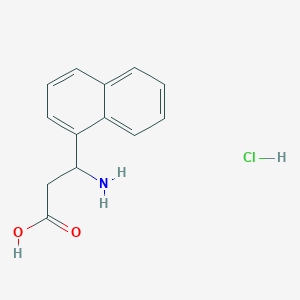
![3,4,5-trimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2765812.png)
![N-Methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)sulfamoyl fluoride](/img/structure/B2765813.png)
![1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2765814.png)
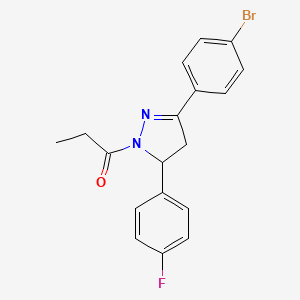
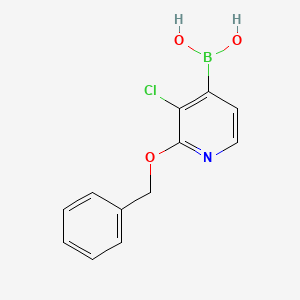
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2765818.png)
![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide](/img/structure/B2765819.png)
![7-chloro-3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2765821.png)
![2-[(E)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoic acid](/img/structure/B2765822.png)